6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
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Overview
Description
6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with formaldehyde and a methylating agent, followed by cyclization to form the imidazo[4,5-c]pyridine ring system. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or recrystallization to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles like halides, amines, under conditions such as reflux in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity, or interact with a receptor, modulating signal transduction pathways.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Imidazo[4,5-b]pyridine: Differing in the position of the nitrogen atoms within the ring system.
Pyrido[2,3-d]pyrimidine: A related compound with a fused pyridine and pyrimidine ring system.
Uniqueness: 6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
2731007-58-0 |
---|---|
Molecular Formula |
C7H13Cl2N3 |
Molecular Weight |
210.1 |
Purity |
95 |
Origin of Product |
United States |
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